molecular formula C33H50N4O6S B1679268 Remikiren CAS No. 126222-34-2

Remikiren

Número de catálogo: B1679268
Número CAS: 126222-34-2
Peso molecular: 630.8 g/mol
Clave InChI: UXIGZRQVLGFTOU-VQXQMPIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Remikiren is an orally active, high specificity renin inhibitor . It was first developed by Hoffmann–La Roche in 1996 for the treatment of hypertension (high blood pressure) .


Molecular Structure Analysis

This compound has a molecular formula of C33H50N4O6S . Its average mass is 630.838 Da and its mono-isotopic mass is 630.345093 Da .


Physical And Chemical Properties Analysis

This compound has a high specificity and is orally active . It has an average mass of 630.838 Da and a mono-isotopic mass of 630.345093 Da .

Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión esencial

Remikiren es un nuevo inhibidor de la renina de administración oral con alta potencia y especificidad in vitro . Se ha utilizado en estudios a corto plazo en pacientes con hipertensión esencial, ya sea como monoterapia o con la adición de hidroclorotiazida . Si bien no hubo cambios significativos en la presión arterial en pacientes que recibieron this compound solo, se observó una marcada reducción de la presión arterial en los pacientes que recibieron hidroclorotiazida adicional durante 4 días .

Inhibición de la actividad de renina plasmática

This compound inhibió eficazmente la actividad de renina plasmática 24 horas después de la dosis . Esto sugiere que this compound podría utilizarse en estudios de investigación que investigan el papel de la actividad de renina plasmática en diversas condiciones fisiológicas y patológicas.

Terapia combinada

This compound se ha estudiado en combinación con otros fármacos, como la hidroclorotiazida . Cuando se administra con un diurético, se produce una marcada potenciación . Esto sugiere que this compound podría utilizarse en la investigación de terapia combinada para potenciar los efectos de otros fármacos.

Vasodilatación renal

Como dosis única, this compound induce vasodilatación renal . Esto sugiere que this compound podría utilizarse en estudios de investigación que investigan los mecanismos de la vasodilatación renal y sus efectos sobre la función renal.

Reducción de la proteinuria

En pacientes con proteinuria manifiesta al inicio, this compound indujo una reducción de la proteinuria del 27% . Esto sugiere que this compound podría utilizarse en estudios de investigación que investigan el tratamiento de la proteinuria.

Mecanismo De Acción

Target of Action

Remikiren is an orally active, high specificity renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound works by inhibiting the action of renin . Renin normally acts to convert angiotensinogen to angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound prevents the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound disrupts the RAAS, leading to decreased levels of angiotensin II. This results in vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .

Pharmacokinetics

This compound is absorbed following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of renin and the subsequent disruption of the RAAS. This leads to a decrease in blood pressure and can induce renal vasodilation . These effects are more pronounced in patients with a more activated renin-angiotensin system .

Direcciones Futuras

While Remikiren has shown promise in the treatment of hypertension, more research is needed to establish its long-term effects and potential uses .

Análisis Bioquímico

Biochemical Properties

Remikiren plays a significant role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with the enzyme renin, inhibiting its activity and thereby disrupting the conversion of angiotensinogen to angiotensin I . This interaction is highly specific, demonstrating the selectivity of this compound for its target enzyme .

Cellular Effects

In the context of cellular processes, this compound’s primary impact is on cells involved in blood pressure regulation. By inhibiting renin, it disrupts the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure . This can influence cell signaling pathways related to vasoconstriction and fluid balance .

Molecular Mechanism

At the molecular level, this compound binds to renin, inhibiting its ability to convert angiotensinogen into angiotensin I . This disruption in the renin-angiotensin-aldosterone system can lead to a decrease in vasoconstriction and a reduction in blood volume, thereby lowering blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-lasting effects. Despite short-lasting biochemical changes, the decrease in arterial blood pressure induced by this compound is very long-lasting (over 24 hours) .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body. It interacts with the enzyme renin, inhibiting its activity and thereby disrupting this pathway .

Propiedades

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren
Reactant of Route 3
Reactant of Route 3
Remikiren
Reactant of Route 4
Remikiren
Reactant of Route 5
Remikiren
Reactant of Route 6
Remikiren
Customer
Q & A

Q1: How does Remikiren exert its antihypertensive effects?

A1: this compound is a highly specific inhibitor of human renin []. It binds directly to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby reducing the generation of the active peptide angiotensin II []. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to a decrease in blood pressure [, , , , , , , ].

Q2: What are the renal effects of this compound?

A3: this compound induces renal vasodilation, leading to increased effective renal plasma flow without affecting glomerular filtration rate [, ]. This effect is more pronounced in individuals with a more activated renin-angiotensin system []. Additionally, this compound promotes sodium excretion, improves pressure natriuresis, and reduces proteinuria, suggesting a renoprotective potential [, , , ].

Q3: How is this compound metabolized?

A5: this compound undergoes extensive first-pass metabolism, primarily in the liver []. Metabolism involves hydroxylation, resulting in various mono- and di-hydroxylated metabolites. One metabolite, Ro 44-0444 (mono-hydroxylated in the t-butyl side chain), shows comparable renin inhibitory activity to this compound in vitro [].

Q4: How long do the biochemical and blood pressure-lowering effects of this compound last?

A6: Despite transient biochemical changes in plasma renin activity after oral administration, this compound induces a long-lasting decrease in blood pressure, often exceeding 24 hours [, ]. This prolonged duration of action might be attributed to its retention in a 'tissue' compartment, potentially the kidneys [, ].

Q5: Does the route of administration affect this compound’s effects?

A7: Yes, studies using intravenous and intraduodenal administration show that this compound effectively decreases blood pressure in sodium-depleted primates, confirming its efficacy through different routes [].

Q6: Has this compound been tested in clinical trials for hypertension?

A8: Yes, this compound has undergone multiple clinical trials in hypertensive patients. While it effectively lowers blood pressure, it does not consistently achieve significant reductions in supine blood pressure in salt-depleted subjects, suggesting a potential influence of sodium status on its efficacy [, ].

Q7: Does the angiotensin-converting enzyme gene polymorphism affect this compound’s efficacy?

A9: Research suggests that the angiotensin-converting enzyme gene insertion/deletion polymorphism, despite influencing plasma ACE levels, does not significantly impact this compound's ability to suppress the renin-angiotensin-aldosterone system or lower blood pressure [].

Q8: Can this compound be used in combination with other antihypertensive agents?

A10: Studies in spontaneously hypertensive rats demonstrate that this compound potentiates the antihypertensive effects of low doses of angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential benefit of combination therapy [].

Q9: What is the molecular formula and weight of this compound?

A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.

Q10: How does the structure of this compound contribute to its specificity for human renin?

A13: While the provided research abstracts do not delve into the detailed structure-activity relationship of this compound, they emphasize its high specificity for primate renin compared to other species. This specificity is attributed to the structural differences in the renin active site across species [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.